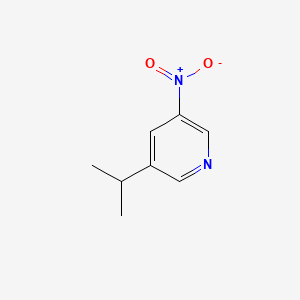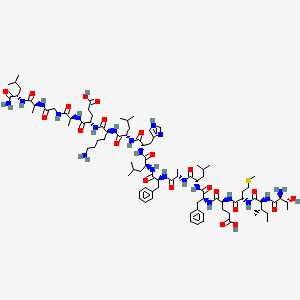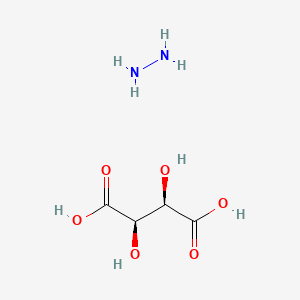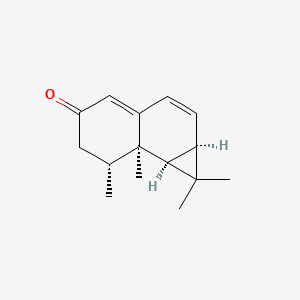
Linoleoyl Phenylalanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleoyl Phenylalanine can be synthesized through the coupling of linoleic acid with phenylalanine. The reaction typically involves the use of coupling reagents such as propylphosphonic anhydride (T3P) to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require a catalyst to improve the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Linoleoyl Phenylalanine undergoes various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides or epoxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenylalanine moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Hydroperoxides, epoxides.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
Linoleoyl Phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and lipid conjugation.
Biology: Investigated for its role in mitochondrial uncoupling and energy metabolism.
Medicine: Explored for its potential anti-inflammatory properties and its effects on cellular processes.
Industry: Utilized in the development of biochemical assays and as a reference standard in lipidomics research.
Mechanism of Action
Linoleoyl Phenylalanine exerts its effects through several mechanisms:
Mitochondrial Uncoupling: It promotes mitochondrial uncoupling, which can affect energy metabolism and thermogenesis.
Anti-inflammatory Action: Although it does not increase PGJ2 expression in RAW cells, it has been shown to have anti-inflammatory effects in other contexts.
Molecular Targets and Pathways: The compound interacts with mitochondrial proteins and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Linoleoyl Glycine: Another N-acyl amine with similar properties but different amino acid conjugation.
Linoleoyl Alanine: Similar structure but with alanine instead of phenylalanine.
Linoleoyl Serine: Conjugate of linoleic acid and serine.
Uniqueness
Linoleoyl Phenylalanine is unique due to its specific conjugation with phenylalanine, which imparts distinct biochemical properties and potential therapeutic applications. Its role in mitochondrial uncoupling and specific anti-inflammatory actions set it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUGGWURERXWKM-ABDCMALPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310849 | |
| Record name | N-Linoleoyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-64-7 | |
| Record name | N-Linoleoyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Linoleoyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)
![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)
![3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide](/img/structure/B593615.png)
![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)




